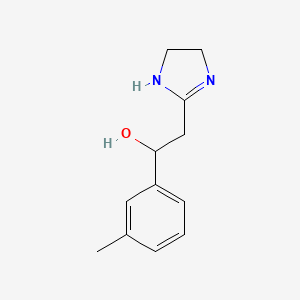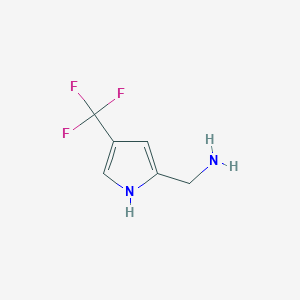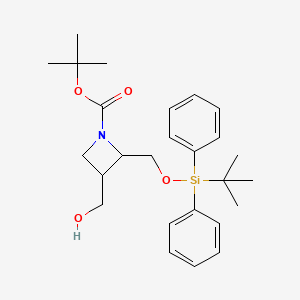![molecular formula C13H17N3O3 B12825048 (S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This step is crucial for forming the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the nitro and azaspiro groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The bicyclo[2.2.2]octane core can participate in substitution reactions, especially at positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents for these reactions include molecular iodine for iodocyclization, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve organic solvents like acetonitrile and controlled temperatures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the bicyclo[2.2.2]octane core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold in drug discovery and development .
Biology
Biologically, this compound is studied for its potential as a bioisostere, which can replace phenyl rings in drug molecules to improve their physicochemical properties . This can lead to enhanced water solubility, metabolic stability, and reduced lipophilicity.
Medicine
In medicine, the compound’s potential antiviral and anticancer activities are of particular interest. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic development .
Industry
Industrially, the compound’s applications are more limited but could include its use in the synthesis of specialized materials or as a precursor for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the azaspiro and bicyclo[2.2.2]octane moieties can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A simpler structure without the nitro and azaspiro groups, used as a scaffold in drug design.
Uniqueness
The uniqueness of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] lies in its combination of a bicyclo[2.2.2]octane core with a nitro and azaspiro group, which imparts distinct physicochemical properties and biological activities not found in simpler analogs .
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(3S)-5'-nitrospiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C13H17N3O3/c17-16(18)11-5-9-6-13(19-12(9)14-7-11)8-15-3-1-10(13)2-4-15/h5,10,14H,1-4,6-8H2/t13-/m1/s1 |
Clave InChI |
NIXFVDGBGVLYCM-CYBMUJFWSA-N |
SMILES isomérico |
C1CN2CCC1[C@]3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-] |
SMILES canónico |
C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


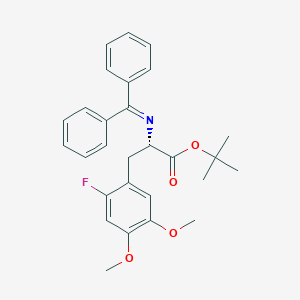
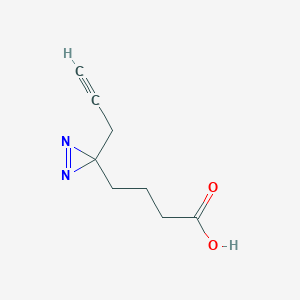
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)
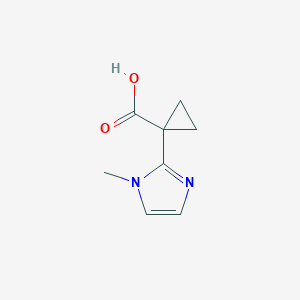
![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
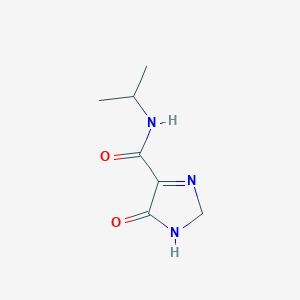
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
